molecular formula C24H24BF4O2P B1247378 (1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate CAS No. 52186-89-7

(1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate

Cat. No.: B1247378
CAS No.: 52186-89-7
M. Wt: 462.2 g/mol
InChI Key: RGJYRMUGSAFITK-UHFFFAOYSA-N
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Description

(1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate is a chemical compound with the molecular formula C24H24BF4O2P. It is known for its applications in organic synthesis, particularly in the formation of cyclopropyl derivatives. This compound is characterized by the presence of a cyclopropyl group attached to a triphenylphosphonium moiety, with an ethoxycarbonyl substituent and a tetrafluoroborate counterion.

Mechanism of Action

The compound is slightly soluble in water , which could influence its bioavailability and distribution in the body if it were part of an active pharmaceutical ingredient. Its solubility might also affect how it is handled in the environment, including its potential to be transported in water or soil.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate typically involves the reaction of triphenylphosphine with an ethoxycarbonyl-substituted cyclopropyl halide in the presence of a suitable base. The reaction proceeds through the formation of a phosphonium salt, which is then treated with tetrafluoroboric acid to yield the final product.

  • Step 1: Formation of the Phosphonium Salt

      Reactants: Triphenylphosphine, ethoxycarbonyl-substituted cyclopropyl halide

      Conditions: Solvent (e.g., dichloromethane), base (e.g., sodium hydride)

      :

      Reaction: Ph3P+C3H4CO2EtPh3P+C3H4CO2Et\text{Ph}_3\text{P} + \text{C}_3\text{H}_4\text{CO}_2\text{Et} \rightarrow \text{Ph}_3\text{P}^+\text{C}_3\text{H}_4\text{CO}_2\text{Et}^- Ph3​P+C3​H4​CO2​Et→Ph3​P+C3​H4​CO2​Et−

  • Step 2: Formation of the Tetrafluoroborate Salt

      Reactants: Phosphonium salt, tetrafluoroboric acid

      Conditions: Aqueous or organic solvent

      :

      Reaction: Ph3P+C3H4CO2Et+HBF4Ph3P+C3H4CO2EtBF4\text{Ph}_3\text{P}^+\text{C}_3\text{H}_4\text{CO}_2\text{Et}^- + \text{HBF}_4 \rightarrow \text{Ph}_3\text{P}^+\text{C}_3\text{H}_4\text{CO}_2\text{Et}^- \cdot \text{BF}_4^- Ph3​P+C3​H4​CO2​Et−+HBF4​→Ph3​P+C3​H4​CO2​Et−⋅BF4−​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: The cyclopropyl group can participate in nucleophilic substitution reactions, often leading to ring-opening.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the phosphorus atom.

    Cycloaddition Reactions: The cyclopropyl group can engage in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

    Ring-Opened Products: Resulting from nucleophilic attack on the cyclopropyl ring.

    Oxidized Phosphonium Salts: Formed through oxidation of the phosphorus center.

    Cycloaddition Products: Larger cyclic compounds formed through cycloaddition reactions.

Scientific Research Applications

Chemistry

In organic chemistry, (1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate is used as an intermediate in the synthesis of complex molecules. Its ability to undergo ring-opening and cycloaddition reactions makes it valuable for constructing diverse chemical architectures.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with improved efficacy and selectivity.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability under various conditions make it suitable for large-scale production processes.

Comparison with Similar Compounds

Similar Compounds

  • (Cyclopropyl)triphenylphosphonium tetrafluoroborate
  • (1-(Methoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate
  • (1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium chloride

Uniqueness

(1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate is unique due to the presence of the ethoxycarbonyl group, which enhances its reactivity and versatility in synthetic applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

(1-ethoxycarbonylcyclopropyl)-triphenylphosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O2P.BF4/c1-2-26-23(25)24(18-19-24)27(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;2-1(3,4)5/h3-17H,2,18-19H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJYRMUGSAFITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCOC(=O)C1(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BF4O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451965
Record name [1-(Ethoxycarbonyl)cyclopropyl](triphenyl)phosphanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52186-89-7
Record name [1-(Ethoxycarbonyl)cyclopropyl](triphenyl)phosphanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(Ethoxycarbonyl)cyclopropyl]tris(phenyl)phosphonium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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